2-(4-bromophenyl)-4-hydroxy-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one
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Overview
Description
2-(4-bromophenyl)-4-hydroxy-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of a bromophenyl group, a hydroxyl group, a methylsulfonyl group, and a phenyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-hydroxy-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Addition of the Hydroxyl Group: The hydroxyl group can be added through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Incorporation of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride or similar reagents.
Attachment of the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-4-hydroxy-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, potassium carbonate.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-4-hydroxy-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-hydroxy-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: A compound with a similar bromophenyl group but different functional groups and structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a bromophenyl group and thiazole ring, studied for its antimicrobial and anticancer properties.
4-bromophenyl)sulfonyl]benzoyl-L-valine: A compound with a bromophenyl group and sulfonyl group, used in antimicrobial research.
Uniqueness
2-(4-bromophenyl)-4-hydroxy-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one is unique due to its combination of functional groups and the pyrrolone ring structure. This unique combination imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3-methylsulfonyl-1-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4S/c1-24(22,23)16-14(11-7-9-12(18)10-8-11)19(17(21)15(16)20)13-5-3-2-4-6-13/h2-10,14,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIWWEKSNXYHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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